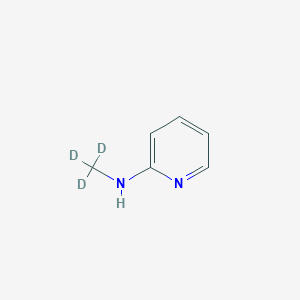![molecular formula C19H14O B14019264 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is an organic compound with a complex structure that includes a phenylethynyl group and a butadienone moiety
Métodos De Preparación
The synthesis of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves a series of chemical reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to form the phenylethynyl group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Análisis De Reacciones Químicas
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butadienone moiety to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine.
Aplicaciones Científicas De Investigación
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can form π-π interactions with aromatic amino acids in proteins, while the butadienone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other phenylethynyl-containing compounds such as:
9-(4-Phenylethynyl)anthracene: Similar in structure but with an anthracene core.
3,4-Bis(4-phenylethynyl)phenyl-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure used in dendrimer synthesis. These compounds share the phenylethynyl group but differ in their core structures, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C19H14O |
|---|---|
Peso molecular |
258.3 g/mol |
InChI |
InChI=1S/C19H14O/c1-3-7-19(20)18-13-10-15(2)14-17(18)12-11-16-8-5-4-6-9-16/h4-10,13-14H,1H2,2H3 |
Clave InChI |
VIBOHYNVPMAGFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C=C=C)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


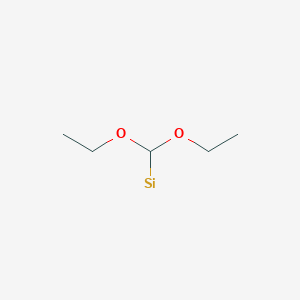
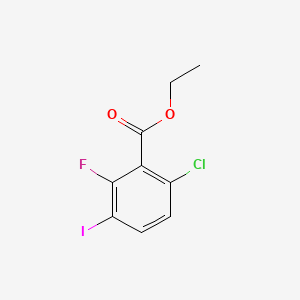
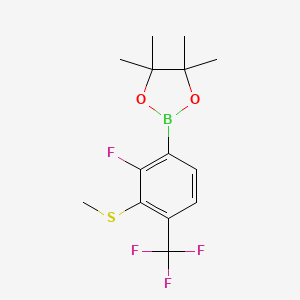

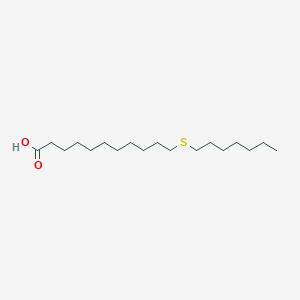
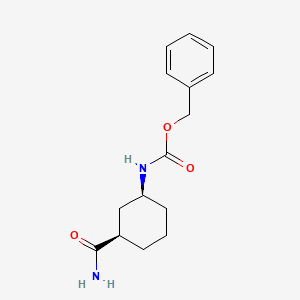
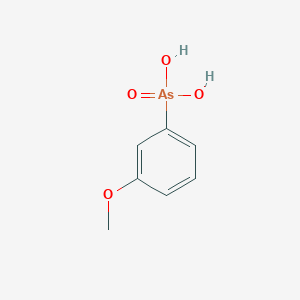
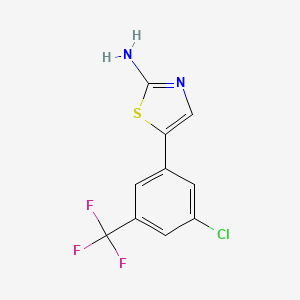
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
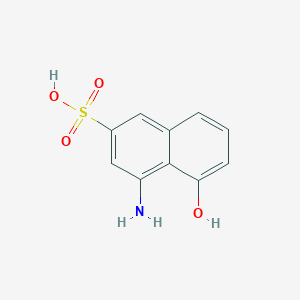

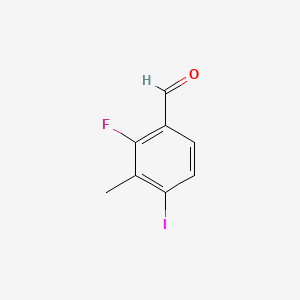
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
